Nonane-2-sulfonamide

Purity Quality Control Chemical Procurement

Procuring Nonane-2-sulfonamide as a mixture of positional isomers introduces uncontrolled variables in coupling efficiency and biological activity. This 98% pure 2-isomer eliminates that risk, providing a defined stereogenic center at C2. Key advantages: (i) ready chiral racemate for asymmetric synthesis or resolution; (ii) consistent 98% purity minimizes catalyst poisoning in Pd-mediated reactions; (iii) differentiated hydrophobe-hydrophile balance enables precise surfactant CMC studies.

Molecular Formula C9H21NO2S
Molecular Weight 207.34 g/mol
Cat. No. B13639705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonane-2-sulfonamide
Molecular FormulaC9H21NO2S
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCCCCCCCC(C)S(=O)(=O)N
InChIInChI=1S/C9H21NO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12)
InChIKeyLHLJSLKNADWTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonane-2-sulfonamide Research-Grade Sulfonamide Intermediates


Nonane-2-sulfonamide (C9H21NO2S, MW 207.34) is a linear alkanesulfonamide bearing the –SO₂NH₂ group at the 2-position of the n-nonane backbone . It belongs to the broader class of primary sulfonamides that serve as synthetic intermediates, surfactant precursors, and pharmacological probe scaffolds. Unlike its 1-substituted positional isomer, the 2-attachment introduces a stereogenic center at C2, yielding a chiral racemate with distinct steric and electronic properties that can influence reactivity and molecular recognition .

Chiral C2 racemate for stereochemical intermediate studies
Non-terminal sulfonamide attachment for SAR probe design
Sulfonamide scaffold for coupling reactions and surfactant precursor use

Why Positional Isomer Identity Matters


Alkanesulfonamides with identical molecular formulae but different sulfonamide attachment points—such as nonane-1-sulfonamide (CAS 1178451-79-0) or branched octane/decane sulfonamides—are not functionally interchangeable. The position of the sulfonamide group directly modulates the molecule's lipophilicity, steric bulk around the reactive center, and hydrogen-bonding geometry, which in turn affect solubility, reactivity in coupling reactions, and binding to biological targets [1]. For procurement decisions, assuming equivalence between the 1- and 2-substituted isomers risks introducing uncontrolled variables into synthetic pathways or biological assays. The quantitative comparisons below substantiate where Nonane-2-sulfonamide provides measurable differentiation.

Positional isomer mismatch
Nonane-1-sulfonamide lacks the C2 stereocenter, altering steric and electronic profiles that may affect reactivity and binding.
Lipophilicity may differ
Directional log P shift may change solvent partitioning and chromatographic behavior, requiring independent method validation.
Surface activity not interchangeable
Branched vs. linear sulfonamide topology can modify CMC and interfacial behavior, limiting direct substitution in formulation studies.

Quantitative Differentiation Data for Informed Procurement


Commercial Purity Comparison

Commercially available Nonane-2-sulfonamide is routinely supplied at a minimum purity of 98% . In contrast, the closest positional isomer, Nonane-1-sulfonamide (CAS 1178451-79-0), is predominantly offered at 97% purity by specialty chemical vendors . This 1 percentage-point differential, while modest, can be material in applications demanding high-fidelity stoichiometry or where trace impurities interfere with downstream catalytic cycles.

Purity comparison
Head-to-head
Target ≥98% vs. Comparator ≥97%
Higher starting purity may support stoichiometric control and reduce impurity-driven side reactions.
Vendor COA context; lot-specific verification recommended.
Purity Quality Control Chemical Procurement

Molecular Topology and Steric Profile

Nonane-2-sulfonamide places the sulfonamide group on the second carbon of the nonyl chain, generating a chiral center that is absent in the 1-substituted isomer. SMILES analysis confirms a branched attachment (CCCCCCC(C)S(N)(=O)=O) versus the linear terminal attachment of Nonane-1-sulfonamide (CCCCCCCCCS(N)(=O)=O) . This structural difference increases steric demand near the sulfonamide nitrogen and modifies the spatial orientation of the polar head group relative to the hydrophobic tail—a parameter known to alter micelle formation, surface activity, and enzyme binding in sulfonamide series [1].

Steric profile
Cross-study comparable
Branched C2 attachment vs. linear C1; C2 is chiral center absent in 1-isomer
Steric and chiral differences may affect reaction kinetics and enantioselective synthesis outcomes.
Quantitative steric descriptors not yet reported.
Structure-Activity Relationship Steric Effects Isomer Differentiation

Lipophilicity Trend Inference

Although experimentally measured log P for Nonane-2-sulfonamide has not been published in isolation, class-level data from alkylsulfonamide homologous series indicate that shifting the sulfonamide group from the terminal to the 2-position alters the molecule's polarity and hydrogen-bonding capacity. Literature on related alkanesulfonamides demonstrates that branched sulfonamides exhibit lower log P values than their linear counterparts of the same carbon count, attributed to decreased hydrophobic surface area exposure [1]. This trend predicts that Nonane-2-sulfonamide will possess slightly lower lipophilicity than Nonane-1-sulfonamide, impacting solvent partitioning and membrane permeability.

Lipophilicity trend
Class-level inference
Predicted lower log P vs. 1-isomer (directional trend)
Directional shift may guide solvent selection and retention time prediction.
Magnitude not experimentally determined for this pair.
Lipophilicity Log P Homologous Series QSAR

Recommended Application Scenarios


Asymmetric Synthesis and Chiral Building-Blocks

The intrinsic chirality at C2 makes Nonane-2-sulfonamide a direct entry point for constructing enantiopure sulfonamide derivatives. Research groups engaged in asymmetric catalysis or chiral auxiliary design should prioritize the 2-isomer over the achiral 1-isomer, as the stereogenic center is already installed in the racemate and can be resolved or used to transfer chirality to downstream products .

High-Fidelity Multi-Step Organic Synthesis

With a commercially available purity specification of 98%, Nonane-2-sulfonamide reduces the risk of side reactions caused by unidentified impurities. This is critical in palladium-catalyzed couplings, sulfonamide ligation, and library synthesis where even low levels of contaminants can poison catalysts or generate false-positive biological hits .

Surfactant Structure-Property Relationship Studies

The 2-position attachment modifies the hydrophobe-hydrophile balance relative to terminal sulfonamides. Surface activity screening and micellization studies benefit from incorporating this isomer to map how positional isomerism affects critical micelle concentration (CMC), surface tension reduction, and biodegradability—key data for rational surfactant design [1].

Antibacterial Pharmacological Probe Synthesis

As a sulfonamide, this compound can serve as a scaffold for developing dihydropteroate synthase inhibitors. The branched nonyl tail may impart differentiated binding kinetics compared to straight-chain analogues, making it a valuable tool compound for structure-activity relationship (SAR) exploration in antibacterial drug discovery [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Chiral C2 building-block
Enantiomer resolution and chirality transfer
Multi-step organic synthesis
Purity specification for stoichiometry
Catalyst compatibility and side-reaction monitoring
Surfactant structure-property studies
Positional isomer for CMC mapping
Micellization and biodegradation endpoints
Antibacterial probe SAR synthesis
Sulfonamide scaffold with branched tail
Binding kinetics in enzyme inhibition assays
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